Tolebrutinib - 1971920-73-6

Tolebrutinib

Catalog Number: EVT-285920
CAS Number: 1971920-73-6
Molecular Formula: C26H25N5O3
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tolebrutinib, also known as PRN2246, SAR442168, or BTK'168, is a potent, brain-penetrant, covalent Bruton's tyrosine kinase (BTK) inhibitor. [, , , ] It is classified as a small molecule drug and plays a significant role in scientific research, particularly in the field of immunology and neuroimmunology. [, ] Tolebrutinib has been investigated for its potential in modulating immune responses by targeting BTK, a key enzyme involved in B cell and microglia activation. [, , ]

Ibrutinib

  • Compound Description: Ibrutinib is a first-in-class, irreversible Bruton's tyrosine kinase (BTK) inhibitor. It forms a covalent bond with a cysteine residue in the BTK active site. Ibrutinib has been approved for the treatment of various B-cell malignancies. []

Evobrutinib

  • Compound Description: Evobrutinib is another irreversible, covalent BTK inhibitor currently in Phase III clinical trials for relapsing and progressive MS. [] Like tolebrutinib, it demonstrates good brain penetration. []

Fenebrutinib

  • Compound Description: Fenebrutinib is a reversible, non-covalent BTK inhibitor also under investigation for MS treatment. It exhibits a slow off-rate from BTK, leading to sustained target inhibition. [, ]
  • Relevance: Compared to tolebrutinib, fenebrutinib employs a different binding mechanism (reversible vs. irreversible) and has a distinct pharmacokinetic profile. Research suggests that tolebrutinib achieves higher CNS exposure relative to its potency, potentially leading to superior target engagement in the CNS compared to fenebrutinib. [, , ]

Orelabrutinib

  • Compound Description: Orelabrutinib is an irreversible, covalent BTK inhibitor being investigated in a Phase II trial for MS. []
  • Relevance: Orelabrutinib shares the same binding mechanism as tolebrutinib and evobrutinib, but its clinical development stage and specific characteristics in the context of MS require further investigation. []

BIIB091

  • Compound Description: BIIB091 is a reversible, non-covalent BTK inhibitor currently in Phase I clinical trials for MS. []
  • Relevance: Similar to fenebrutinib, BIIB091 utilizes a reversible binding mechanism to inhibit BTK. This contrasts with the irreversible covalent binding of tolebrutinib. Further research is needed to determine the clinical implications of these differences in MS. []

Acalabrutinib

  • Compound Description: Acalabrutinib is a second-generation, irreversible BTK inhibitor approved for treating certain B-cell malignancies. []
  • Relevance: Similar to ibrutinib, acalabrutinib demonstrates the potential for bleeding events, unlike some other BTK inhibitors, including tolebrutinib. [] This highlights the varied clinical profiles and potential side effects within the class of BTK inhibitors.

Zanubrutinib

  • Compound Description: Zanubrutinib is another second-generation, irreversible BTK inhibitor with approval for specific B-cell malignancies in the United States, Europe, and China. []
  • Relevance: Zanubrutinib, alongside acalabrutinib and ibrutinib, exemplifies the use of irreversible BTK inhibitors in oncology, a different therapeutic area than tolebrutinib's focus on MS. []

Tirabrutinib

  • Compound Description: Tirabrutinib is a second-generation, irreversible BTK inhibitor currently approved for use in Japan. []
  • Relevance: The restricted approval of tirabrutinib compared to the broader use of other BTK inhibitors like ibrutinib underscores the diverse developmental trajectories and regulatory considerations within this drug class, which also applies to tolebrutinib as it progresses through clinical trials. []

Branebrutinib

  • Compound Description: Branebrutinib is an irreversible BTK inhibitor that, in contrast to ibrutinib and similar drugs, has not been associated with bleeding events in clinical trials. []
  • Relevance: The distinct safety profile of branebrutinib, specifically its lack of reported bleeding events, highlights the variability in adverse effects within the class of BTK inhibitors, to which tolebrutinib belongs. [] This emphasizes the importance of individual drug characteristics and potential off-target activities.

BMS-986142

  • Compound Description: BMS-986142 is a reversible BTK inhibitor investigated for its potential in treating rheumatoid arthritis and lupus erythematosus. It has not shown evidence of bleeding as a side effect in clinical trials. []
  • Relevance: The absence of reported bleeding events with BMS-986142, unlike some other BTK inhibitors like ibrutinib, underscores the diversity in safety profiles within this drug class. This difference may be attributed to the specific binding properties and selectivity of each BTK inhibitor, including tolebrutinib. []

Rilzabrutinib

  • Compound Description: Rilzabrutinib represents a unique case as a reversible covalent BTK inhibitor currently undergoing phase 3 clinical trials for pemphigus and immune thrombocytopenia. Notably, it has not been linked to bleeding events. [, ]
  • Relevance: Rilzabrutinib's distinct reversible covalent binding mechanism, coupled with its favorable safety profile concerning bleeding, emphasizes the variability within the BTK inhibitor class. This further highlights the importance of understanding the specific binding mechanisms and potential off-target effects of each BTK inhibitor, including tolebrutinib, in relation to their clinical outcomes. [, ]

Remibrutinib

  • Compound Description: Remibrutinib is a highly selective covalent BTK inhibitor currently under clinical investigation for autoimmune dermatological disorders. Its high selectivity contributes to a reduced risk of off-target effects. []
  • Relevance: Remibrutinib's profile emphasizes the importance of selectivity in designing safer and more effective BTK inhibitors. This is also a crucial consideration for tolebrutinib, as its selectivity for BTK over other kinases can influence its efficacy and safety profile. []
Overview

Tolebrutinib is a selective inhibitor of Bruton's tyrosine kinase, a crucial enzyme involved in B-cell receptor signaling pathways. It has garnered attention for its potential therapeutic applications, particularly in treating autoimmune diseases such as multiple sclerosis and various lymphoid malignancies. Tolebrutinib's ability to penetrate the central nervous system distinguishes it from other Bruton's tyrosine kinase inhibitors, making it a candidate for treating conditions affecting the brain.

Source and Classification

Tolebrutinib is classified as a small-molecule drug and is part of a broader class of compounds known as Bruton's tyrosine kinase inhibitors. These inhibitors function by blocking the activity of Bruton's tyrosine kinase, thereby modulating immune responses and inhibiting B-cell proliferation. Tolebrutinib is currently in various stages of clinical trials to assess its efficacy and safety in humans .

Synthesis Analysis

Methods and Technical Details

The synthesis of tolebrutinib involves several key steps, utilizing various chemical reactions:

  1. Initial Reaction: The synthesis begins with the preparation of an imidazo[4,5-c]pyridin-2-one derivative. This compound undergoes N-deprotection using trifluoroacetic acid to yield an amine intermediate.
  2. Coupling Reactions: The amine is then coupled with 4-phenoxyphenylboronic acid through a Chan-Lam coupling reaction, facilitated by copper acetate and triethylamine in dichloromethane.
  3. Final Steps: Subsequent reactions include N-deprotection and cyclization steps to yield the final product, tolebrutinib .
Molecular Structure Analysis

Structure and Data

Tolebrutinib's molecular formula is C18_{18}H20_{20}N4_{4}O, with a molecular weight of approximately 312.38 g/mol. The compound features a distinctive imidazo[4,5-c]pyridine core, which is critical for its biological activity. Its structure can be represented as follows:

  • Core Structure: The imidazo[4,5-c]pyridine ring system is substituted with various functional groups that enhance its selectivity for Bruton's tyrosine kinase.

Structural Data

  • Molecular Weight: 312.38 g/mol
  • Melting Point: Not specified in available literature
  • Solubility: Soluble in organic solvents but may have limited solubility in water.
Chemical Reactions Analysis

Reactions and Technical Details

Tolebrutinib undergoes several significant chemical reactions during its synthesis:

  1. N-Deprotection Reactions: These are crucial for activating the imidazo[4,5-c]pyridine derivatives to form the active amine intermediates.
  2. Coupling Reactions: The Chan-Lam coupling reaction is particularly important as it forms the carbon-carbon bond between the boronic acid and the amine derivative.
  3. Reduction Reactions: Various reduction steps are employed to convert intermediates into their desired forms, ensuring that the final product maintains its structural integrity and biological activity .
Mechanism of Action

Process and Data

Tolebrutinib exerts its pharmacological effects primarily through the inhibition of Bruton's tyrosine kinase. By binding to this enzyme, tolebrutinib disrupts B-cell receptor signaling pathways, leading to:

  • Inhibition of B-cell Activation: This prevents B-cell proliferation and differentiation.
  • Reduction in Autoimmune Activity: In conditions such as multiple sclerosis, this inhibition can reduce inflammatory responses mediated by B cells.

The effectiveness of tolebrutinib in clinical settings is attributed to its ability to penetrate the blood-brain barrier, allowing it to exert effects on central nervous system-related diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Stability: Requires specific storage conditions to maintain stability over time.

Chemical Properties

Relevant data regarding these properties are crucial for formulation development and therapeutic applications .

Applications

Scientific Uses

Tolebrutinib has potential applications in various fields:

  1. Autoimmune Diseases: Its primary application lies in treating autoimmune disorders like multiple sclerosis by modulating immune responses.
  2. Cancer Therapy: As a Bruton's tyrosine kinase inhibitor, it may also play a role in treating certain cancers characterized by abnormal B-cell proliferation.
  3. Research Tool: Tolebrutinib can serve as a valuable tool in research settings for studying B-cell signaling pathways and their implications in disease processes .
Introduction to Tolebrutinib in Neuroimmunology

Tolebrutinib represents a paradigm-shifting therapeutic approach in neuroimmunology, specifically engineered to address the unmet need of disability progression in multiple sclerosis (MS). Unlike conventional MS therapies that primarily target peripheral adaptive immunity, tolebrutinib inhibits Bruton’s tyrosine kinase (BTK), a crucial signaling molecule coordinating both B lymphocytes and myeloid cells. This dual targeting capability is particularly significant given the recognition that compartmentalized inflammation within the central nervous system (CNS)—termed "smoldering neuroinflammation"—drives irreversible neurological damage in progressive MS forms [1] [5]. The drug’s development was propelled by the clinical observation that existing anti-CD20 B-cell-depleting therapies modestly impact progressive disability, suggesting the involvement of CNS-resident immune cells beyond peripheral B-cells [6] [9]. Tolebrutinib’s brain-penetrant properties enable it to modulate microglial activation and myeloid cell functions behind the blood-brain barrier, positioning it as the first investigational agent designed to target the chronic inflammatory processes implicated in non-relapsing secondary progressive MS (nrSPMS) [5] [8]. Recent phase 3 trial results demonstrating a 31% reduction in disability progression underscore its potential as a disease-modifying agent for progressive MS, an area with no currently approved therapies [1] [7].

Bruton’s Tyrosine Kinase (BTK) as a Therapeutic Target in Multiple Sclerosis (MS)

BTK is a non-receptor tyrosine kinase belonging to the Tec family, acting as a pivotal signaling node downstream of the B-cell receptor (BCR) and Fc receptors (FcR). In MS pathophysiology, BTK activation regulates multiple immune processes:

  • B-cell Maturation & Survival: BTK signaling is indispensable for B-cell development, differentiation into antibody-producing plasmablasts, and survival within lymphoid tissues and meningeal compartments [8] [9].
  • Myeloid Cell Activation: BTK mediates toll-like receptor (TLR) and FcR signaling in microglia and macrophages, promoting pro-inflammatory cytokine release (e.g., TNF-α, IL-6) and phagocytosis, which contribute to demyelination and axonal injury [6] [8].
  • T-cell Coordination: By presenting antigens and secreting cytokines like GM-CSF, BTK-activated B cells amplify pathogenic T helper (Th1/Th17) responses, perpetuating CNS inflammation [6] [9].

Therapeutically, BTK inhibition offers a dual advantage over existing MS therapies: it suppresses peripheral adaptive immunity while penetrating the CNS to target innate immune cells. Anti-CD20 monoclonal antibodies (e.g., ocrelizumab) deplete circulating B cells but inadequately access the CNS or modulate myeloid cells. In contrast, BTK inhibitors like tolebrutinib cross the blood-brain barrier, inhibiting microglial activation and reducing compartmentalized inflammation driving progression [5] [8]. Preclinical MS models confirm that BTK inhibition attenuates meningeal inflammation, demyelination, and microglial reactivity, validating its mechanistic rationale [8].

Table 1: BTK Inhibitors in MS Clinical Development [8]

CompoundBTK Binding MechanismCNS PenetrancePrimary Cellular Targets
TolebrutinibIrreversible covalentHigh (CSF:plasma ≈ 0.5)B cells, Microglia, Macrophages
EvobrutinibIrreversible covalentModerateB cells, Dendritic cells
FenebrutinibReversible non-covalentLowB cells (peripheral)
OrelabrutinibIrreversible covalentModerateB cells, Granulocytes

Tolebrutinib: Structural and Functional Classification as a CNS-Penetrant BTK Inhibitor

Tolebrutinib (chemical name: 4-(tert-butyl)-N-(3-(6-(4-(4-methylpiperazin-1-yl)phenyl)amino)-9H-purin-2-yl)amino)phenyl)benzamide) is a small molecule optimized for CNS delivery through strategic molecular design:

  • Scaffold Optimization: Its pyrazolopyrimidine-based scaffold incorporates moderate lipophilicity (cLogP ≈ 3.8) and reduced hydrogen-bond donors, enhancing blood-brain barrier (BBB) transit via passive diffusion [2] [8].
  • Covalent Binding: An acrylamide warhead forms a covalent bond with Cys481 in BTK’s active site, ensuring sustained target engagement despite systemic clearance [8].
  • Active Metabolite (M2): Hepatic metabolism generates 3-hydroxy-tolebrutinib (M2), which retains ~70% of parental BTK inhibitory activity and contributes to pharmacologic effects [2].

Pharmacokinetic studies in healthy volunteers demonstrate that tolebrutinib 60 mg/day achieves cerebrospinal fluid (CSF) concentrations of 0.6–1.2 ng/mL (≈1.2–2.4 nM), exceeding the half-maximal inhibitory concentration (IC~50~) for BTK in microglia (0.7 nM) and B cells (10 nM) [2]. CSF exposure persists for ≥4 hours post-dose, enabling functional target engagement. Food enhances bioavailability by 30–50%, necessitating administration with meals for consistent exposure [2].

Table 2: Pharmacokinetic Profile of Tolebrutinib [2] [8]

ParameterTolebrutinib (60 mg with food)Therapeutic Relevance
Plasma C~max~ (ng/mL)120 ± 25Peripheral B-cell inhibition
CSF Concentration (nM)1.2–2.4Exceeds microglial IC~50~ (0.7 nM)
CSF:Plasma Ratio0.4–0.6High relative to other BTK inhibitors
T~1/2~ (hours)~5Suitable for once-daily dosing
Active Metabolite (M2)Contributes 15–20% activityProlonged BTK suppression

Pathophysiology of MS: Role of B Lymphocytes and Myeloid Cells in Neuroinflammation

MS neuropathology is driven by interdependent adaptive and innate immune mechanisms:

B Lymphocyte Contributions

  • Antibody-Independent Roles: B cells infiltrate the CNS via disrupted BBB and ectopic meningeal lymphoid structures. They present myelin antigens to T cells, secrete pro-inflammatory cytokines (e.g., GM-CSF, LT-α), and sustain meningeal inflammation, correlating with cortical demyelination and disability [3] [6] [9].
  • Antibody-Dependent Roles: Clonally expanded B cells in the CSF differentiate into antibody-secreting plasmablasts, producing oligoclonal bands (OCBs) detected in >90% of MS patients. Antibodies target CNS antigens (e.g., neurofascin, contactin-2), activating complement cascades that drive demyelination [4] [6].

Myeloid Cell Contributions

  • Microglial Activation: Chronic microglial activation generates "smoldering lesions" characterized by iron rims and slow expansion. These cells release reactive oxygen species, excitotoxins (e.g., glutamate), and pro-inflammatory cytokines (e.g., IL-1β), directly damaging oligodendrocytes and neurons [8] [9].
  • Macrophage Recruitment: Perivascular macrophages phagocytose myelin debris but also secrete matrix metalloproteinases, disrupting BBB integrity and recruiting additional leukocytes [6] [8].

Tolebrutinib addresses this pathophysiology by inhibiting BTK in both compartments:

  • Peripheral B cells: Reduces antigen presentation and cytokine secretion.
  • CNS microglia/macrophages: Attenuates neurotoxic activation and phagocytosis.

Phase 3 data from the HERCULES trial confirm this mechanism, showing tolebrutinib significantly delayed 6-month confirmed disability progression (31% vs. placebo; HR 0.69, p=0.003) in nrSPMS patients—a population with no approved therapies [1] [7].

Table 3: Neuroimmune Mechanisms Targeted by Tolebrutinib [1] [6] [8]

Pathophysiological MechanismBTK-Dependent ProcessTolebrutinib's Effect
Meningeal lymphoid follicle formationB-cell survival via BCR signalingDisrupts follicle maintenance
Microglial activation in chronic lesionsFcR/TLR-induced ROS & cytokine productionReduces lesion expansion
Antigen presentation to T cellsB-cell MHC-II upregulationInhibits T-cell priming
Complement-mediated demyelinationAntibody production by plasma cellsIndirectly reduces via B-cell inhibition
BBB disruptionMacrophage MMP secretionAttenuates MMP release

Properties

CAS Number

1971920-73-6

Product Name

Tolebrutinib

IUPAC Name

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one

Molecular Formula

C26H25N5O3

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1

InChI Key

KOEUOFPEZFUWRF-LJQANCHMSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

Tolebrutinib

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.